4-Amino-7-iodoquinoline
Overview
Description
4-Amino-7-iodoquinoline is a heterocyclic aromatic compound . It has a characteristic double-ring structure containing a benzene ring fused with a pyridine moiety . The molecular formula is C9H7IN2 .
Synthesis Analysis
The synthesis of 4-aminoquinoline derivatives involves nucleophilic aromatic substitution reactions . Classical synthesis protocols such as Gould–Jacob, Friedländer, Pfitzinger, Skraup, Doebner von Miller, and Conrad Limpach have been used for the construction of the principal quinoline scaffold . Transition metal-catalyzed reactions, metal-free ionic liquid-mediated reactions, and ultrasound irradiation reactions are also useful for the construction and functionalization of this compound .Molecular Structure Analysis
The molecular structure of 4-amino-7-iodoquinoline is characterized by a double-ring structure containing a benzene ring fused with a pyridine moiety . The presence of iodo and amino functional groups is also a key feature.Chemical Reactions Analysis
The chemical reactions involving 4-aminoquinolines are characterized by the concentration of the drug in the digestive vacuole of the intraerythrocytic parasite . Various synthesis protocols have been reported for the construction of this scaffold .Physical And Chemical Properties Analysis
The molecular weight of 4-Amino-7-iodoquinoline is 270.07 g/mol . It is stored at room temperature .Scientific Research Applications
Medicinal Chemistry
Quinoline, the core structure of 7-iodoquinolin-4-amine, plays a major role in the field of medicinal chemistry . It is a vital scaffold for leads in drug discovery . Quinoline-based compounds are known for their antimalarial, antimicrobial, and anticancer activities .
Drug Discovery
Quinoline has become an essential heterocyclic compound due to its versatile applications in the fields of industrial and synthetic organic chemistry . It is a key component in the discovery of new drugs .
Anticancer Agents
A series of 2-chloro N-substituted amino quinolines were prepared and screened against a non-small cell lung cancer cell line, A549 . One of the compounds, 2-chloro-8-methyl-N-(quinolin-5-yl)quinolin-4-amine, was found to be active with an inhibition concentration value of 29.4 μM .
Synthetic Organic Chemistry
Quinoline is an important component in synthetic organic chemistry . A wide range of synthesis protocols have been reported in the literature for the construction of this scaffold .
Industrial Applications
Quinoline is also used in various industrial applications . It is an essential segment of both natural and synthetic compounds .
Biological and Pharmaceutical Activities
Various selected quinolines and derivatives with potential biological and pharmaceutical activities have been presented . These compounds have shown remarkable cytotoxicity values when compared to doxorubicin in MCF-7 cell lines .
Safety And Hazards
Future Directions
Quinoline has become an essential heterocyclic compound due to its versatile applications in the fields of industrial and synthetic organic chemistry . It plays a major role in the field of medicinal chemistry, with plenty of articles reporting syntheses of the main scaffold and its functionalization for biological and pharmaceutical activities . Therefore, the future directions of 4-Amino-7-iodoquinoline could be in the development of new antimicrobial agents .
properties
IUPAC Name |
7-iodoquinolin-4-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7IN2/c10-6-1-2-7-8(11)3-4-12-9(7)5-6/h1-5H,(H2,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ANZLVKANMLYHDJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CN=C2C=C1I)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7IN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30193151 | |
Record name | 4-Amino-7-iodoquinoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30193151 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
270.07 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Amino-7-iodoquinoline | |
CAS RN |
40107-16-2 | |
Record name | 4-Amino-7-iodoquinoline | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0040107162 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4-Amino-7-iodoquinoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30193151 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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